molecular formula C20H21N3O3 B2416100 1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 896012-72-9

1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2416100
CAS No.: 896012-72-9
M. Wt: 351.406
InChI Key: JEHWKDFDBLLYFZ-UHFFFAOYSA-N
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Description

1,8,8-trimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • A study by Trilleras et al. (2017) focused on the synthesis and characterization of benzo[g]pyrimido[4,5-b]quinoline derivatives, highlighting an environmentally friendly methodology and the regioselective formation preference of linear over angular isomers. This research provides insights into the molecular structure and potential applications of similar compounds in materials science and medicinal chemistry (Trilleras et al., 2017).

  • Patel et al. (2019) demonstrated a novel one-pot synthesis for functionalized pyrimidine trione scaffolds using a sustainable catalyst, indicating the potential for creating diverse heterocyclic compounds with applications in drug development and organic electronics (Patel et al., 2019).

Catalysis and Chemical Reactions

  • Sepehrmansouri et al. (2020) introduced a novel metal-organic framework (MOF) catalyst for synthesizing N-heterocyclic compounds, including pyrimido[4,5-b]quinolines. This research underscores the importance of catalysts in facilitating efficient chemical reactions, potentially leading to new pharmaceuticals and materials (Sepehrmansouri et al., 2020).

Heterocyclic Chemistry and Potential Applications

  • Research on the synthesis of dihydropyrimido[4,5-b]quinolines and related compounds has shown their potential in creating biologically active molecules, which could be important for developing new therapeutic agents and materials with specific electronic properties (Insuasty et al., 2017).

  • Tang et al. (2014) explored quinoline derivatives bearing the pyrimidine trione moiety for their inhibitory activities against the c-Met kinase, indicating the relevance of these compounds in cancer research and the development of targeted therapies (Tang et al., 2014).

Properties

IUPAC Name

1,8,8-trimethyl-5-phenyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-20(2)9-12-15(13(24)10-20)14(11-7-5-4-6-8-11)16-17(21-12)23(3)19(26)22-18(16)25/h4-8,14,21H,9-10H2,1-3H3,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWKDFDBLLYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=CC=C4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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